2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Description
Properties
IUPAC Name |
2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c21-16(19-8-1-2-9-19)11-24-15-7-6-14(17-18-15)12-4-3-5-13(10-12)20(22)23/h3-7,10H,1-2,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGAFBHRFVJPJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501329058 | |
| Record name | 2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501329058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24788593 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
872689-10-6 | |
| Record name | 2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501329058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazine ring, followed by the introduction of the nitrophenyl group and the pyrrolidine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The pyridazine ring can undergo substitution reactions, where different substituents can be introduced at various positions on the ring. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various organic solvents. .
Scientific Research Applications
Pharmacological Applications
Research has indicated that this compound exhibits several pharmacological properties:
1. Anticancer Activity
Studies have shown that derivatives of pyridazine compounds can inhibit cancer cell proliferation. The presence of the nitrophenyl group enhances the compound's ability to interact with biological targets involved in tumor growth. For example, compounds similar to 2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancers .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents . The mechanism of action may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
3. Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Compounds containing the pyridazine scaffold have shown potential as anti-inflammatory agents by modulating inflammatory pathways and reducing cytokine production . This suggests that this compound could be beneficial in treating inflammatory conditions.
Case Studies
Several studies have documented the applications of this compound:
Case Study 1: Anticancer Screening
A study published in Bull. Chem. Soc. Ethiop. investigated the anticancer properties of related pyridazine derivatives, finding that compounds with similar structures exhibited significant cytotoxicity against human cancer cell lines . This underscores the potential of this compound as an anticancer agent.
Case Study 2: Antimicrobial Assessment
In another study focusing on antimicrobial activity, derivatives were tested against various bacterial strains, showing promising results that suggest their use as novel antibacterial agents . The mechanism involved may include interference with bacterial protein synthesis or cell wall integrity.
Mechanism of Action
The mechanism of action of 2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone involves its interaction with specific molecular targets. The nitrophenyl group and the pyridazine ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Electronic Differences
- Pyrrolidine vs. Piperidine Rings : The target compound’s pyrrolidine ring (5-membered) offers greater ring strain and basicity compared to the 6-membered piperidine in 893998-39-3. Piperidine derivatives generally exhibit higher lipophilicity, which may influence membrane permeability in biological systems .
- In contrast, the oxazole-acetamide group in 893998-78-2 adds hydrogen-bonding capacity, which could enhance solubility or target specificity .
- Simpler Derivatives : The methylsulfanyl analog (893996-82-2) lacks a cyclic amine, reducing conformational complexity but limiting interactions with chiral targets.
Hypothetical Pharmacological Implications
- Pyrrolidine/Piperidine Moieties : The target compound’s pyrrolidine may favor interactions with GPCRs or ion channels due to its smaller size, whereas piperidine analogs could exhibit prolonged metabolic stability.
Biological Activity
The compound 2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone is a novel pyridazinyl derivative that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a pyridazine ring substituted with a nitrophenyl group and a sulfanyl moiety, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitrophenyl group enhances electron affinity, facilitating interactions with various biomolecules. The sulfanyl group may contribute to the compound's reactivity and binding affinity, impacting its pharmacological profile.
Key Mechanisms:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, potentially through the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by activating intrinsic pathways involving caspases.
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses notable antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate effective antibacterial action, particularly against strains such as Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
Anticancer Activity
The compound has shown promising results in various cancer cell lines. Notably, it has been tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating significant cytotoxic effects.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.0 |
| A549 | 20.0 |
Case Studies
- Antibacterial Efficacy : A study evaluated the efficacy of the compound against multidrug-resistant bacterial strains. Results indicated that the compound significantly inhibited growth compared to standard antibiotics, suggesting its potential as a lead candidate for developing new antimicrobial agents.
- Cytotoxicity in Cancer Research : In a series of assays conducted on various cancer cell lines, the compound induced apoptosis through mitochondrial pathways, evidenced by increased levels of pro-apoptotic markers and decreased viability in treated cells.
Q & A
Q. Optimization Tips :
- Solvent polarity impacts reaction rates; DMF enhances coupling efficiency, while ethanol improves thioether formation .
- Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures >95% purity .
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(OAc)₂, K₂CO₃, DMF, 100°C, 12h | 65–72 | |
| Thioether Formation | KOH, EtOH, reflux, 8h | 70–75 |
How should researchers characterize this compound spectroscopically?
Q. Methodological Answer :
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the pyridazine ring (δ 8.5–9.0 ppm for aromatic protons) and pyrrolidine moiety (δ 2.5–3.5 ppm for N-CH₂ groups). Compare shifts with analogous compounds (e.g., pyridazinone derivatives) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NO₂ group from the 3-nitrophenyl substituent) .
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding with sulfanyl groups) .
What strategies address contradictory biological activity data in preclinical studies?
Advanced Analysis :
Contradictions may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Standardize protocols using guidelines from .
- Metabolic Instability : Use LC-MS/MS to identify degradation products under physiological conditions (pH 7.4, 37°C) .
- Target Selectivity : Perform kinase profiling or receptor-binding assays to rule off-target effects .
Recommendation : Replicate studies in ≥3 independent labs with blinded data analysis to minimize bias .
How can computational modeling predict the compound’s interaction with biological targets?
Q. Advanced Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding to kinases (e.g., MAPK) or GPCRs. Validate with crystallographic data from PubChem .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and identify critical residues (e.g., Lys123 in active sites) .
- QSAR Models : Corrogate electronic parameters (HOMO-LUMO gaps) with IC₅₀ values to optimize substituents .
What methods evaluate the compound’s stability and solubility for formulation?
Q. Methodological Answer :
- Thermal Stability : TGA/DSC analysis (heating rate 10°C/min, N₂ atmosphere) to determine decomposition points (>200°C suggests suitability for oral dosing) .
- pH-Dependent Solubility : Shake-flask method across pH 1–7.4. Use HPLC to quantify solubility; logP >3 indicates lipophilicity requiring solubilizers (e.g., cyclodextrins) .
Table 2 : Stability and Solubility Parameters
| Parameter | Method | Result | Reference |
|---|---|---|---|
| Thermal Decomposition | TGA (N₂, 10°C/min) | 215°C | |
| Aqueous Solubility | Shake-flask (pH 7.4) | 0.12 mg/mL |
How to resolve synthetic impurities during scale-up?
Q. Advanced Strategy :
- HPLC-PDA Monitoring : Detect intermediates with λ = 254 nm; adjust reaction time/temperature to suppress byproducts (e.g., over-oxidized sulfanyl groups) .
- DoE Optimization : Apply factorial design (e.g., 3² for temperature and catalyst loading) to maximize yield and purity .
What pharmacokinetic properties should be prioritized in preclinical studies?
Q. Advanced Considerations :
- Plasma Protein Binding : Use equilibrium dialysis; >90% binding may limit bioavailability .
- CYP450 Metabolism : Incubate with human liver microsomes; identify metabolites via UPLC-QTOF .
How to identify primary biological targets for mechanism-of-action studies?
Q. Methodological Answer :
- Affinity Proteomics : Immobilize the compound on sepharose beads for pull-down assays with cell lysates .
- CRISPR Screening : Knock out candidate genes (e.g., kinases) and assess resistance phenotypes .
What structural modifications enhance selectivity against off-target receptors?
Q. Advanced Design :
- Replace the 3-nitrophenyl group with electron-deficient heterocycles (e.g., pyrazine) to reduce nonspecific binding .
- Introduce methyl groups to the pyrrolidine ring to sterically block off-target interactions .
How to reconcile conflicting cytotoxicity data across cell lines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
